molecular formula C13H11Br B14645327 3-(4-Bromophenyl)cyclohepta-1,3,5-triene CAS No. 54378-63-1

3-(4-Bromophenyl)cyclohepta-1,3,5-triene

Cat. No.: B14645327
CAS No.: 54378-63-1
M. Wt: 247.13 g/mol
InChI Key: HTTPZXFGMDCVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)cyclohepta-1,3,5-triene is an organic compound that features a cycloheptatriene ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene typically involves the bromination of cycloheptatriene derivatives. One common method is the reaction of cycloheptatriene with bromobenzene under specific conditions to introduce the bromophenyl group. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)cyclohepta-1,3,5-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl-substituted cycloheptatriene.

    Substitution: Formation of various substituted cycloheptatriene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)cyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.

    Medicine: Research into its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its bromophenyl and cycloheptatriene moieties. The compound can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: The parent compound without the bromophenyl substitution.

    Azulene: A compound with fused cyclopentadiene and cycloheptatriene rings.

    Heptalene: Composed of two fused cycloheptatriene rings.

Uniqueness

3-(4-Bromophenyl)cyclohepta-1,3,5-triene is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar structures. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

54378-63-1

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

IUPAC Name

3-(4-bromophenyl)cyclohepta-1,3,5-triene

InChI

InChI=1S/C13H11Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1,3-10H,2H2

InChI Key

HTTPZXFGMDCVLA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.